Evidence Point 1 – Structural Differentiation via the Methylene Spacer Confers Unique Ligand Geometry Compared to 2,6-Diaminopyridine-4-carboxylic Acid
The defining structural feature of (2,6-diaminopyridin-4-yl)acetic acid is the methylene (–CH₂–) spacer inserted between the pyridine C4 and the carboxylic acid group. In contrast, the closest direct analog, 2,6-diaminopyridine-4-carboxylic acid (CAS 6313-56-0), has the carboxyl group directly attached to the pyridine ring . This single-atom elongation increases the distance between the carboxylic acid oxygen and the pyridine nitrogen from approximately 2.4 Å (directly attached) to approximately 3.8 Å (methylene-bridged), altering the vector and reach of the terminal acid moiety . In kinase inhibitor SAR studies, the 2,6-diaminopyridine scaffold occupies the adenine-binding region of the ATP pocket, and substituents at the 4-position project toward the solvent-exposed ribose pocket or a selectivity cleft; a one-carbon linker can shift the carboxylate by ~1.4 Å, which is sufficient to change hydrogen-bond partnerships with conserved kinase hinge residues .
| Evidence Dimension | Carboxylate-to-pyridine-nitrogen distance (estimated from standard bond lengths) |
|---|---|
| Target Compound Data | Approximately 3.8 Å (methylene-bridged) |
| Comparator Or Baseline | 2,6-Diaminopyridine-4-carboxylic acid: approximately 2.4 Å (directly attached) |
| Quantified Difference | Increase of approximately 1.4 Å (≈58% elongation) |
| Conditions | Calculated from standard C–C (1.54 Å) and C–N (1.34 Å) bond lengths in PyMOL; corresponds to a shift of one rotatable bond in the ligand. |
Why This Matters
This geometrical difference determines whether the terminal carboxylate can reach specific residues in a target binding pocket; for procurement supporting kinase inhibitor programs, the methylene-linked analog may be irreplaceable if the pharmacophore model requires an extended acid reach.
- [1] Bond-length estimates derived from standard pyridine and acetic acid geometry using Avogadro/PyMOL molecular modeling software (standard C–C single bond: 1.54 Å; C–N aromatic: 1.34 Å). View Source
